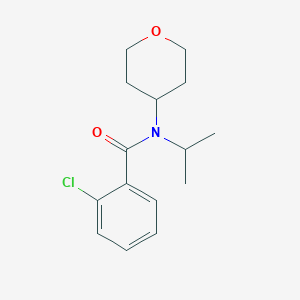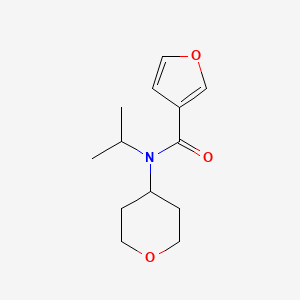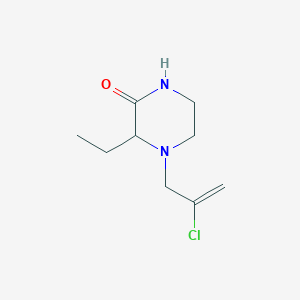
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide, also known as Cloquintocet-mexyl, is a herbicide that is widely used in agriculture. It belongs to the family of thiazinane herbicides and is used to control the growth of weeds in crops such as wheat, barley, and oats. Cloquintocet-mexyl is known for its high efficacy and low toxicity, making it a popular choice among farmers.
Mecanismo De Acción
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl works by inhibiting the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. The herbicide is highly selective for plants and has little to no effect on non-target organisms.
Biochemical and Physiological Effects:
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition, 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has been shown to affect the growth and development of plants, as well as their photosynthetic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has a number of advantages for use in lab experiments. It is highly effective at controlling weed growth, making it a useful tool for researchers studying plant physiology and ecology. In addition, its low toxicity and selectivity for plants make it a safe and reliable herbicide for use in lab experiments. However, the complex synthesis process and high cost of the herbicide may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl. One area of interest is the development of new herbicides based on the thiazinane scaffold. Researchers are also interested in exploring the potential of 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl as a drug candidate for the treatment of certain diseases. In addition, there is ongoing research into the ecological impact of herbicides on non-target organisms, which may inform the development of more sustainable agricultural practices.
Métodos De Síntesis
The synthesis of 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl involves the reaction of 2-chloroacrylonitrile with methylamine, followed by the addition of sulfur to form the thiazinane ring. The resulting compound is then oxidized to form the 1,1-dioxide derivative. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has been extensively studied for its use as a herbicide in agriculture. It is known to be effective against a wide range of weed species and has been shown to have a low impact on non-target organisms. In addition to its use as a herbicide, 4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide-mexyl has also been studied for its potential as a drug candidate for the treatment of certain diseases.
Propiedades
IUPAC Name |
4-(2-chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S/c1-7(9)5-10-3-4-13(11,12)6-8(10)2/h8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAFZWQAXQIGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroprop-2-enyl)-3-methyl-1,4-thiazinane 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)

![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
